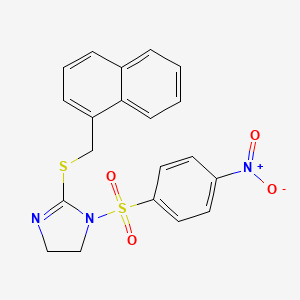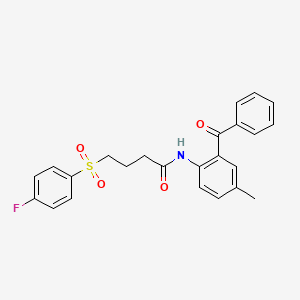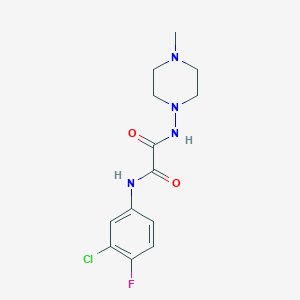![molecular formula C16H15F3N2O2S B2490909 N-[1-(thiophène-2-yl)propan-2-yl]-N'-[3-(trifluorométhyl)phényl]éthanediamide CAS No. 1209236-12-3](/img/structure/B2490909.png)
N-[1-(thiophène-2-yl)propan-2-yl]-N'-[3-(trifluorométhyl)phényl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H15F3N2O2S and its molecular weight is 356.36. The purity is usually 95%.
BenchChem offers high-quality N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Les analogues à base de thiophène, comme le composé en question, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Agent Anti-Inflammatoire
Les composés contenant un noyau thiophène ont montré des propriétés anti-inflammatoires . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Agent Antimicrobien
Les dérivés du thiophène ont démontré des propriétés antimicrobiennes . Cela indique que notre composé pourrait être exploré pour son utilisation potentielle en tant qu'agent antimicrobien.
Agent Anticancéreux
Les molécules à médiation thiophène ont montré des propriétés anticancéreuses . Cela suggère que notre composé pourrait être étudié pour son utilisation potentielle dans le traitement du cancer.
Semiconducteurs Organiques
Les molécules à médiation thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Cela indique que notre composé pourrait être utilisé dans le développement de nouveaux semi-conducteurs organiques.
Diodes Émettrices de Lumière Organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère que notre composé pourrait être utilisé dans la production de nouvelles OLED.
Activité Fongicide
Une série de nouveaux dérivés de N-(thiophène-2-yl) nicotinamide ont été conçus et synthétisés en épissant la molécule naturelle hétérocyclique azotée acide nicotinique et l'hétérocycle soufré thiophène . Les résultats de bioessai in vivo de tous les composés contre le mildiou du concombre (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) dans une serre ont indiqué que certains composés présentaient d'excellentes activités fongicides . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux fongicides.
Inhibiteurs de Corrosion
Les dérivés du thiophène sont utilisés dans la chimie industrielle et la science des matériaux en tant qu'inhibiteurs de corrosion . Cela indique que notre composé pourrait être exploré pour son utilisation potentielle en tant qu'inhibiteur de corrosion.
Mécanisme D'action
Target of Action
The compound, also known as Methiopropamine (MPA), primarily targets the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Biochemical Pathways
The affected pathways primarily involve the synaptic transmission of norepinephrine and dopamine . The downstream effects include increased alertness, focus, and energy, which are characteristic of stimulants .
Pharmacokinetics
The compound’s ADME properties are somewhat similar to methamphetamine . Its metabolism involves hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid . It is then excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .
Cellular Effects
The compound has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . Adverse effects reported following administration include tachycardia, anxiety, panic attacks, perspiration, headache, nausea, difficulty in breathing, vomiting, difficulty urinating and sexual dysfunction .
Molecular Mechanism
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide increases the synaptic levels of dopamine and noradrenaline, an effect similar to that of methamphetamine . Also similar to methamphetamine, it increases locomotor activity and induces its sensitization in mice .
Temporal Effects in Laboratory Settings
The compound is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Dosage Effects in Animal Models
The effects of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide vary with different dosages in animal models . Adverse effects have been reported at high doses .
Metabolic Pathways
The metabolic pathways of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involve hydroxylation, demethylation and deamination . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .
Transport and Distribution
The compound is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Propriétés
IUPAC Name |
N'-(1-thiophen-2-ylpropan-2-yl)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYMXGMVCVQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)


![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)
![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)


![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)
![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)
